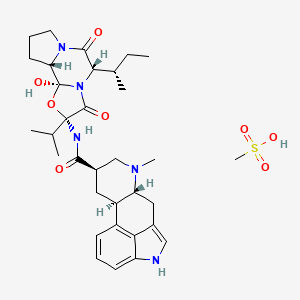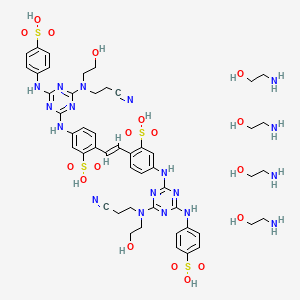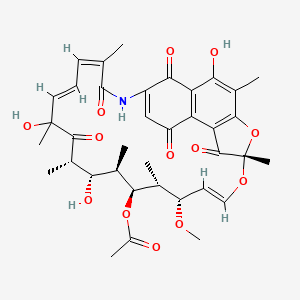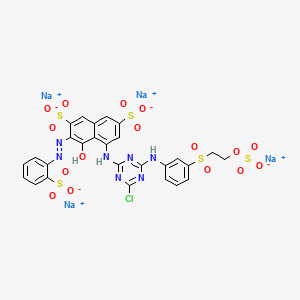
2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine is a complex organic compound with a molecular formula of C46H30N6O6 and a molecular weight of 762.781 . This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine involves several steps. One common method includes the reaction of phthalimide derivatives with acetamido compounds under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the diazocine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Scientific Research Applications
2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific interactions with biological targets can be beneficial.
Mechanism of Action
The mechanism of action of 2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine can be compared with other similar compounds, such as:
2,8-Dimethyl-6,12-diphenyldibenzo(b,f)(1,5)diazocine: This compound has methyl groups instead of phthalimidoacetamido groups, leading to different chemical properties and reactivity.
2,8-Dimethoxy-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocin: The presence of methoxy groups alters the compound’s electronic properties and its interactions with other molecules.
2,8-Dinitro-6,12-diphenyldibenzo(b,f)(1,5)diazocine: The nitro groups introduce additional reactivity, making this compound useful in different types of chemical reactions.
These comparisons highlight the uniqueness of this compound, particularly in its applications and reactivity.
Properties
CAS No. |
130189-63-8 |
|---|---|
Molecular Formula |
C46H30N6O6 |
Molecular Weight |
762.8 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(6Z,12Z)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide |
InChI |
InChI=1S/C46H30N6O6/c53-39(25-51-43(55)31-15-7-8-16-32(31)44(51)56)47-29-19-21-37-35(23-29)41(27-11-3-1-4-12-27)49-38-22-20-30(24-36(38)42(50-37)28-13-5-2-6-14-28)48-40(54)26-52-45(57)33-17-9-10-18-34(33)46(52)58/h1-24H,25-26H2,(H,47,53)(H,48,54)/b41-35-,42-36-,49-38?,49-41?,50-37?,50-42? |
InChI Key |
WYTPZVSRROHZDN-CLKZYXAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C/2=C\3/C(=N/C(=C/4\C(=N2)C=CC(=C4)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O)/C7=CC=CC=C7)C=CC(=C3)NC(=O)CN8C(=O)C9=CC=CC=C9C8=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=C4C=C(C=CC4=N2)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C7)NC(=O)CN8C(=O)C9=CC=CC=C9C8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide](/img/structure/B12764674.png)








